molecular formula C20H24N2O4 B11088843 Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide

Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide

Cat. No.: B11088843
M. Wt: 356.4 g/mol
InChI Key: AQYRGXCOSWGKLD-UHFFFAOYSA-N
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Description

Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by its complex structure, which includes benzyl groups, a methoxyethyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzylamine with 2-methoxyethylamine to form an intermediate compound.

    Carbamoylation: The intermediate is then reacted with benzyl chloroformate under basic conditions to introduce the carbamate group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{1-benzyl-2-[(2-hydroxyethyl)amino]-2-oxoethyl}carbamate
  • Benzyl N-{1-benzyl-2-[(2-ethoxyethyl)amino]-2-oxoethyl}carbamate
  • Benzyl N-{1-benzyl-2-[(2-propoxyethyl)amino]-2-oxoethyl}carbamate

Uniqueness

Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

benzyl N-[1-(2-methoxyethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C20H24N2O4/c1-25-13-12-21-19(23)18(14-16-8-4-2-5-9-16)22-20(24)26-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,23)(H,22,24)

InChI Key

AQYRGXCOSWGKLD-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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